molecular formula C6H7BrOS B2585924 (1S)-1-(3-Bromothiophen-2-yl)ethanol CAS No. 1344933-95-4

(1S)-1-(3-Bromothiophen-2-yl)ethanol

Cat. No. B2585924
CAS RN: 1344933-95-4
M. Wt: 207.09
InChI Key: RHQVYCULRKDZLB-BYPYZUCNSA-N
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Description

“(1S)-1-(3-Bromothiophen-2-yl)ethanol” is a chemical compound. Its CAS number is 70260-17-2 . It’s also known as 3-Bromothiophene-2-methanol .


Synthesis Analysis

3-Bromothiophene can be used as a reactant to synthesize various compounds . For example, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromothiophene include its use in the synthesis of 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .

Scientific Research Applications

Alcohol-Induced Apoptosis in Leydig Cells

Research on ethanol's impact on Leydig cells, a type of cell found in the testes, reveals its role in inducing apoptosis through activation of specific death-related pathways. This process involves increases in levels of bax and caspase-3 and a decrease in bcl-2 expression, suggesting a pathway through which ethanol contributes to cellular apoptosis (Jang et al., 2002).

Coordination Polymers and Magnetic Properties

The synthesis of coordination polymers using ethanol demonstrates the influence of solvent molecules on the structural and magnetic properties of these materials. Specifically, the variation in ethanol and methanol solvent leads to different magnetic behaviors in 1D coordination polymers, showcasing ethanol's role in affecting the physical properties of materials (Liu et al., 2009).

Catalytic Synthesis of Pharmaceutical Intermediates

Ethanol has been utilized in the catalytic synthesis of chiral pharmaceutical intermediates, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, highlighting its application in the production of bioactive compounds. This process, involving the asymmetric reduction catalyzed by microbial cells, underscores ethanol's utility in efficient and selective synthesis strategies (Ni et al., 2012).

Enzymatic Synthesis of Furan-Based Alcohols

The enzymatic synthesis of furan-based alcohols, employing ethanol for enantioselective acylation, illustrates its role in chemoenzymatic processes. This method highlights the potential for ethanol to facilitate the synthesis of enantiomerically enriched compounds, showcasing its application in the preparation of complex organic molecules (Hara et al., 2013).

Conversion of Ethanol to Propene

Investigations into the conversion of ethanol to propene on various catalysts reveal the potential of ethanol as a feedstock for the production of valuable chemicals. The study of different catalysts and reaction pathways underscores the versatility of ethanol in chemical synthesis and its role in the sustainable production of industrial chemicals (Iwamoto, 2015).

Safety and Hazards

3-Bromothiophene has several hazard statements including H226 - Flammable liquid and vapor, H301 - Toxic if swallowed, H310 + H330 - Fatal in contact with skin and if inhaled, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H411 - Toxic to aquatic life with long lasting effects .

properties

IUPAC Name

(1S)-1-(3-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQVYCULRKDZLB-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-Bromothiophen-2-yl)ethanol

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